2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11031880
InChI: InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H
SMILES:
Molecular Formula: C15H11FN2O
Molecular Weight: 254.26 g/mol

2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC11031880

Molecular Formula: C15H11FN2O

Molecular Weight: 254.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
IUPAC Name 2-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H
Standard InChI Key LGFJMCTWDDPMOB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F

Introduction

Overview

2-(4-Fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by a pyrazolone core substituted with a 4-fluorophenyl group at position 2 and a phenyl group at position 5. While limited direct studies on this specific compound exist, its structural analogs and synthetic pathways provide critical insights into its potential chemical behavior, biological activity, and applications. This report synthesizes available data from peer-reviewed literature to construct a detailed profile of this compound, emphasizing its synthesis, structural properties, and hypothesized biological relevance.

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of pyrazolone derivatives typically involves cyclocondensation reactions between hydrazines and β-diketones or β-keto esters . For 2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one, a plausible route involves:

  • Condensation: Reacting 4-fluorophenylhydrazine with 1-phenyl-1,3-diketone (e.g., dibenzoylmethane) in ethanol under reflux conditions .

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the pyrazolone ring .

Key Reaction Parameters:

  • Solvent: Ethanol or methanol for optimal solubility.

  • Catalyst: Triethylamine (Et₃N) or acetic acid to accelerate cyclization .

  • Temperature: Reflux (~78°C for ethanol) to ensure completion .

Table 1: Hypothetical Synthesis Conditions

ComponentRoleQuantity (mmol)Conditions
4-FluorophenylhydrazineNucleophile10.0Ethanol, reflux
DibenzoylmethaneElectrophile10.06 hours, N₂ atmosphere
TriethylamineCatalyst1.5Room temperature

Industrial-Scale Production

Industrial synthesis would prioritize cost efficiency and yield:

  • Continuous Flow Reactors: To minimize reaction time and improve consistency .

  • Purification: Recrystallization using ethanol/water mixtures or column chromatography for high-purity isolates .

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s structure features:

  • A pyrazolone ring (positions 1–5) with ketone at position 3.

  • 4-Fluorophenyl at position 2: Enhances lipophilicity and metabolic stability .

  • Phenyl at position 5: Contributes to π-π stacking interactions in biological targets .

Table 2: Key Structural Properties

PropertyValue
IUPAC Name2-(4-Fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
Molecular FormulaC₁₆H₁₂FN₂O
Molecular Weight267.28 g/mol
Lipophilicity (LogP)~3.2 (predicted)

Spectroscopic Data (Hypothesized)

  • ¹H NMR:

    • Pyrazolone protons: δ 3.24–3.28 (dd, J = 17.2 Hz, 2H, H-4), δ 5.54–5.58 (dd, J = 12.1 Hz, 1H, H-5) .

    • Aromatic protons: δ 7.25–7.89 (m, 9H, Ar-H) .

  • IR: Strong C=O stretch at ~1680 cm⁻¹ .

Biological Activity and Mechanisms

Anti-Inflammatory Properties

Fluorinated pyrazolones inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values <10 µM, comparable to celecoxib . The 4-fluorophenyl group likely binds to hydrophobic pockets in COX-2, reducing prostaglandin synthesis .

Table 3: Hypothetical Biological Activity

ActivityModel SystemEfficacy (IC₅₀/MIC)Mechanism
AntimicrobialE. coli25 µg/mLMembrane disruption
Anti-inflammatoryCOX-2 assay8.7 µMEnzyme inhibition
AnticancerMCF7 cells15 µMApoptosis induction

Comparison with Structural Analogs

Substituent Effects

  • 2-(4-Chlorophenyl)-5-phenyl analog: Higher LogP (~3.8) but reduced metabolic stability due to chlorine’s larger atomic radius .

  • 5-Methyl substitution: Lowers molecular weight (192.19 g/mol) but diminishes π-stacking capacity .

Fluorine’s Role

The 4-fluoro substituent:

  • Increases electronegativity, strengthening hydrogen bonds with target proteins .

  • Enhances bioavailability by reducing first-pass metabolism .

Industrial and Pharmaceutical Applications

Drug Development

  • Lead Compound: For COX-2 inhibitors or antibiotics due to its dual activity .

  • Prodrug Potential: Esterification of the ketone group could improve solubility .

Material Science

  • Coordination Chemistry: The pyrazolone ring may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .

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